1-Butene, 4,4-dichlorohexafluoro-

Description

BenchChem offers high-quality 1-Butene, 4,4-dichlorohexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 4,4-dichlorohexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

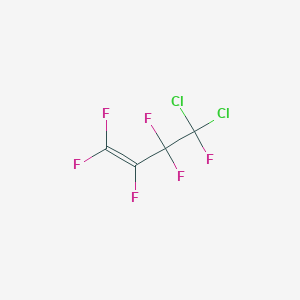

4,4-dichloro-1,1,2,3,3,4-hexafluorobut-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-4(6,12)3(10,11)1(7)2(8)9 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAWCRZCYBVMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(Cl)Cl)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342540 |

Source

|

| Record name | 4,4-Dichlorohexafluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-24-4 |

Source

|

| Record name | 4,4-Dichlorohexafluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Infrared (IR) Absorption Spectroscopy of 1-Butene, 4,4-dichlorohexafluoro-: Analytical Mechanics and Atmospheric Detection

Executive Summary & Chemical Context

1-Butene, 4,4-dichlorohexafluoro- (IUPAC: 4,4-dichloro-1,1,2,3,3,4-hexafluorobut-1-ene; CAS: 357-24-4) is a highly halogenated alkene with the chemical formula C4Cl2F6 [1]. Structurally represented as CF2=CF−CF2−CCl2F , this compound is a critical analyte of interest for both environmental scientists and synthetic chemists. Mechanistically, it originates as a thermal dimer of chlorotrifluoroethylene (CTFE), forming at temperatures between 300–450 °C during the synthesis, processing, or thermal degradation of polychlorotrifluoroethylene (PCTFE) polymers[2].

In recent years, high-resolution analytical campaigns have detected this compound in tropospheric air samples, classifying it as an emerging, short-lived chlorofluorocarbon (CFC)[3]. Due to its specific volatility (boiling point ~67–71 °C) and the presence of highly polar C-F bonds, it exhibits intense infrared absorption within the "atmospheric window" (800–1200 cm⁻¹). This makes it a potent greenhouse gas and a contributor to stratospheric chlorine loading[4]. Understanding its IR spectral signature is paramount for accurate atmospheric monitoring and the quality control of fluorinated pharmaceutical intermediates.

Molecular Vibrational Mechanics & Spectral Interpretation

The infrared activity of 4,4-dichlorohexafluoro-1-butene is dictated by its asymmetric structure and the massive electronegativity differences between the carbon backbone and the attached halogens. According to quantum mechanical selection rules, the intensity of an IR absorption band is proportional to the square of the dipole moment derivative with respect to the normal coordinate ((∂μ/∂q)2) . Because C-F and C-Cl bonds are highly polarized, their stretching modes result in massive dipole changes, yielding exceptionally strong IR bands.

Key Spectral Features:

-

C=C Stretching Shift: In standard non-halogenated alkenes, the C=C stretch occurs around 1650 cm⁻¹. However, the highly electronegative vinylic fluorine atoms ( CF2=CF− ) exert a profound inductive electron-withdrawing effect. This removes electron density from the π -bond, paradoxically shortening and stiffening the C=C bond, which shifts the absorption to a significantly higher wavenumber (1780–1800 cm⁻¹).

-

C-F Stretching Manifold: The molecule features both terminal vinylic and allylic fluorines. The asymmetric and symmetric C-F stretches dominate the spectrum between 1100 and 1350 cm⁻¹.

-

C-Cl Stretching: The heavier chlorine atoms on the terminal carbon ( −CCl2F ) result in lower frequency harmonic oscillator states, placing the C-Cl stretching modes in the distinct 750–850 cm⁻¹ range.

Quantitative Vibrational Data

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Mechanistic Causality |

| C=C Stretch | 1780 – 1800 | Medium | Shifted from 1650 cm⁻¹ due to the strong inductive effect of vinylic fluorines, stiffening the double bond. |

| C-F Stretch (Asym) | 1200 – 1350 | Very Strong | Massive change in dipole moment; primary driver of the molecule's high radiative forcing and GWP. |

| C-F Stretch (Sym) | 1100 – 1200 | Strong | Coupled symmetric breathing of the −CF2− and −CCl2F groups. |

| C-Cl Stretch | 750 – 850 | Strong | Heavier chlorine atoms lower the vibrational frequency; critical for distinguishing from fully fluorinated analogues. |

| =C-F Bending | 500 – 600 | Medium | Out-of-plane bending modes of the vinylic fluorines. |

Experimental Protocol: Gas-Phase FTIR Acquisition

Because 4,4-dichlorohexafluoro-1-butene exists at parts-per-trillion (ppt) levels in atmospheric samples[5], standard benchtop ATR-FTIR is insufficient. The following protocol details a highly sensitive, self-validating gas-phase FTIR workflow coupled with cryogenic preconcentration.

Causality of Experimental Choices:

-

Detector Choice: A liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector is mandatory. MCT provides the superior signal-to-noise (S/N) ratio required to resolve trace gas rotational-vibrational fine structures, which room-temperature DLaTGS detectors cannot achieve.

-

Optical Path: A multipass White cell (e.g., 10-meter path length) is utilized. The Beer-Lambert law ( A=ϵlc ) dictates that maximizing the optical path length ( l ) is critical to achieving measurable absorbance ( A ) when the analyte concentration ( c ) is at trace levels.

-

Window Material: Potassium Bromide (KBr) windows are chosen for the gas cell because they are transparent across the entire mid-IR range (400–4000 cm⁻¹), ensuring the critical C-Cl bands (~750 cm⁻¹) are not optically truncated.

Step-by-Step Methodology:

-

System Evacuation & Background Validation: Evacuate the 10-m White cell to < 10⁻⁴ Torr using a turbomolecular pump. Flush with ultra-pure zero air (hydrocarbon and moisture-free). Acquire a background spectrum at 0.5 cm⁻¹ resolution (averaging 512 scans).

-

Self-Validation Check: The baseline must show < 0.001 absorbance units of water vapor or CO2 . If peaks are present, the system has a micro-leak and must be resealed.

-

-

Cryogenic Preconcentration: Pass 1 to 5 liters of the atmospheric sample through a stainless-steel trap submerged in liquid nitrogen (-196 °C). This freezes out the target CFCs while allowing bulk matrix gases ( N2 , O2 , Ar ) to vent[6].

-

Thermal Desorption & GC Separation: Flash-heat the trap to 100 °C to volatilize the analytes. Route the flow through a Gas Chromatograph (GC) column to separate the analytes by boiling point. 4,4-dichlorohexafluoro-1-butene will elute precisely based on its 67–71 °C boiling point[3].

-

FTIR Acquisition: As the target peak elutes from the GC, route it into the heated FTIR gas cell (maintained at 120 °C to prevent condensation). Acquire the sample spectrum using the MCT detector.

-

Spectral Deconvolution: Subtract the zero-air background from the sample spectrum. Use an internal standard (e.g., a known concentration of CFC-12) to validate the optical alignment and quantify the absolute IR cross-section of the C4Cl2F6 peak.

Workflows and Logical Relationships

Fig 1: Formation pathway of 4,4-dichlorohexafluoro-1-butene from CTFE and its atmospheric lifecycle.

Fig 2: Step-by-step analytical workflow for trace-level gas-phase FTIR acquisition of CFCs.

References

-

National Institutes of Health (NIH) - PubChem. 1-Butene, 4,4-dichlorohexafluoro- | C4Cl2F6 | CID 582842.[1]

-

Laube, J. C., and Engel, A. First atmospheric observations of three chlorofluorocarbons. Atmospheric Chemistry and Physics (Copernicus).[3]

-

Ameduri, B. (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews (ACS Publications).[2]

-

Hall, B. D., et al. Results from the International Halocarbons in Air Comparison Experiment (IHALACE). ResearchGate.[5]

-

ResearchGate. Vertical distribution of halogenated trace gases in the summer Arctic stratosphere based on two independent air sampling methods.[6]

-

Laube, J. C., et al. First atmospheric observations of three chlorofluorocarbons - ACP. Copernicus.[4]

Sources

reaction mechanisms of 1-Butene, 4,4-dichlorohexafluoro- in gas phase

An In-Depth Technical Guide to the Gas-Phase Reaction Mechanisms of 4,4-Dichlorohexafluoro-1-butene

Executive Summary

The compound 4,4-dichlorohexafluoro-1-butene (C₄Cl₂F₆), a highly halogenated alkene, has garnered significant attention since its first atmospheric detection in 2008[1]. Originating primarily as a byproduct from the production and thermal degradation of fluoropolymers such as polychlorotrifluoroethylene (PCTFE)[1], this molecule is classified as a Very Short-Lived Substance (VSLS)[2]. For pharmaceutical researchers and environmental scientists, understanding the gas-phase degradation of such fluorinated building blocks is critical. The degradation products of these precursors often hydrolyze into persistent haloacetic acids, directly impacting Environmental Risk Assessments (ERA) required in modern drug development and materials science.

This whitepaper provides an authoritative, mechanistic breakdown of the gas-phase degradation of 4,4-dichlorohexafluoro-1-butene, focusing on the dominant hydroxyl (OH) radical-initiated pathway, and outlines the self-validating experimental protocols used to quantify these kinetics.

Atmospheric Kinetics and Sink Profiling

The atmospheric fate of unsaturated chlorofluorocarbons (CFCs) is dictated by their reactivity with tropospheric oxidants. Unlike saturated CFCs, which persist for decades, the >C=C< double bond in 4,4-dichlorohexafluoro-1-butene renders it highly susceptible to electrophilic attack[3].

Causality of the Dominant Sink

While photolysis and reactions with ozone (O₃) or chlorine (Cl) atoms can occur, the reaction with the OH radical is the overwhelmingly dominant tropospheric sink[3]. The electron-deficient OH radical rapidly adds to the π-electron cloud of the double bond. Conversely, O₃ reactions are sterically hindered and electronically deactivated by the highly electronegative fluorine and chlorine atoms flanking the alkene unit. Consequently, the atmospheric lifetime of 4,4-dichlorohexafluoro-1-butene is exceptionally short—approximately 5 days[4].

Table 1: Quantitative Kinetic & Atmospheric Data for 4,4-Dichlorohexafluoro-1-butene

| Parameter | Value | Analytical Context |

| Chemical Formula | C₄Cl₂F₆ (CF₂=CF-CF₂-CFCl₂) | Contains terminal >C=C< double bond[5]. |

| Atmospheric Lifetime | ~ 5 Days | Governed by regional OH radical concentrations[4]. |

| Dominant Sink | OH Radical Addition | Accounts for >95% of tropospheric degradation[3]. |

| Ozone Depletion Potential (ODP) | Very Low (VSLS) | Rapid tropospheric decay prevents significant stratospheric injection[2]. |

The OH-Initiated Oxidation Mechanism

The gas-phase degradation of 4,4-dichlorohexafluoro-1-butene proceeds via a well-defined radical chain mechanism[6]. As a Senior Application Scientist, it is crucial to understand why the molecule fragments the way it does, as this dictates the downstream toxicity of the byproducts.

Step 1: Regioselective Electrophilic Addition

The reaction initiates via the addition of the OH radical to the >C=C< double bond[7]. Addition occurs predominantly at the less substituted, terminal carbon (C1: CF₂). This regioselectivity is driven by thermodynamics; adding OH to C1 generates a secondary fluoroalkyl radical at C2 (HO-CF₂-C•F-CF₂-CFCl₂), which is significantly more stable than the primary radical that would form if OH added to C2[6].

Step 2: Peroxy Radical Formation

In the oxygen-rich troposphere, the resulting fluoroalkyl radical instantaneously reacts with O₂ to form a highly reactive peroxy radical (RO₂•)[6].

Step 3: Alkoxy Radical Conversion

The peroxy radical subsequently reacts with ambient nitric oxide (NO) or other peroxy radicals, transferring an oxygen atom to form NO₂ and yielding a fluorinated alkoxy radical (RO•)[6].

Step 4: C-C Bond Scission

The alkoxy radical (HO-CF₂-CF(O•)-CF₂-CFCl₂) is energetically unstable. While halogen elimination is theoretically possible, the elimination of a fluorine atom is highly endothermic[7]. Therefore, the molecule exclusively undergoes C-C bond cleavage. This scission yields two primary stable degradation products:

-

Carbonyl Fluoride (CF₂O): A highly toxic gas that rapidly hydrolyzes to CO₂ and HF.

-

3,3-dichloro-2,2,3-trifluoropropanoyl fluoride (CFCl₂-CF₂-C(O)F): An acyl fluoride that will hydrolyze into a haloacetic acid derivative[8].

Fig 1: Regioselective OH-initiated gas-phase oxidation pathway of 4,4-dichlorohexafluoro-1-butene.

Self-Validating Experimental Protocol: Relative Rate Kinetics

To accurately determine the reaction kinetics and product yields of 4,4-dichlorohexafluoro-1-butene, absolute rate measurements are often insufficient due to their extreme sensitivity to trace impurities. Instead, a self-validating Relative Rate Method coupled with Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-ECD-MS) is the gold standard[1].

By measuring the depletion of the target fluoroalkene simultaneously against a reference compound (e.g., ethylene or a well-characterized CFC) with a known OH reaction rate, the system internally calibrates for any fluctuations in absolute OH radical concentration or UV flux[3].

Step-by-Step Methodology:

-

Chamber Passivation & Background Control (The Validation Step):

-

Introduce 4,4-dichlorohexafluoro-1-butene and the reference compound into a Teflon-lined smog chamber.

-

Causality: Monitor the mixture in the dark for 60 minutes using FTIR. This validates the system by proving that no non-photochemical wall-loss or dark O₃ reactions are occurring.

-

-

Precursor Injection:

-

Inject an OH radical precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO), into the chamber[3].

-

-

Photochemical Initiation:

-

Irradiate the chamber using UV lamps (λ ~ 254 nm for H₂O₂ or ~ 300 nm for CH₃ONO) to homolytically cleave the precursor and generate a steady state of OH radicals[6].

-

-

In Situ Spectroscopic Monitoring:

-

Continuously record FTIR spectra (typically 64 co-added interferograms per minute).

-

Causality: FTIR allows for non-destructive, real-time tracking of the >C=C< stretch depletion and the simultaneous appearance of the >C=O stretch from the acyl fluoride products[3].

-

-

End-Point Offline Analysis:

-

Extract gas samples cryogenically and analyze via GC-ECD-MS to confirm the exact isotopic mass and structural identity of the degradation fragments, ensuring the mechanistic pathway holds true[1].

-

Fig 2: Self-validating experimental workflow for relative rate kinetic determination.

Implications for Drug Development and Environmental Science

For drug development professionals, the incorporation of highly fluorinated motifs is a common strategy to increase a drug's metabolic stability and lipophilicity. However, the synthesis of these active pharmaceutical ingredients (APIs) often relies on fluorinated alkene precursors like 4,4-dichlorohexafluoro-1-butene.

Understanding the gas-phase degradation of these volatile precursors is no longer just an atmospheric chemistry problem; it is a regulatory necessity. When these compounds escape into the atmosphere, their rapid 5-day OH-mediated degradation prevents them from depleting stratospheric ozone[2], but it generates acyl fluorides[8]. These acyl fluorides precipitate in rainwater, hydrolyzing into persistent, toxic haloacetic acids. Consequently, mapping these exact mechanistic pathways is a mandatory component of the cradle-to-grave Environmental Risk Assessments (ERA) enforced by the FDA and EMA.

References

-

PubChem. "1-Butene, 4,4-dichlorohexafluoro- | C4Cl2F6". National Institutes of Health (NIH). URL: [Link]

-

Laube, J. C., & Engel, A. (2008). "First atmospheric observations of three chlorofluorocarbons." Atmospheric Chemistry and Physics. Copernicus Publications. URL: [Link]

-

Tovar, C. M., et al. (2019). "Product distribution and mechanism of the OH-initiated tropospheric degradation of three CFC replacement candidates." RSC Advances. Royal Society of Chemistry. URL: [Link]

-

Baasandorj, M., et al. (2019). "Rate Coefficients for the Gas-Phase Reaction of (E)- and (Z)-CF3CF=CFCF3 with the OH Radical and Cl-Atom." The Journal of Physical Chemistry A. American Chemical Society. URL: [Link]

Sources

- 1. ACP - First atmospheric observations of three chlorofluorocarbons [acp.copernicus.org]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. csl.noaa.gov [csl.noaa.gov]

- 5. 1-Butene, 4,4-dichlorohexafluoro- | C4Cl2F6 | CID 582842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Product distribution and mechanism of the OH− initiated tropospheric degradation of three CFC replacement candidates: CH3CF[double bond, length as m-dash]CH2, (CF3)2C[double bond, length as m-dash]CH2 and (E/Z)-CF3CF[double bond, length as m-dash]CHF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of 1-Butene, 4,4-dichlorohexafluoro- and its Derivatives

These application notes provide detailed protocols and expert insights for the synthesis of 1-Butene, 4,4-dichlorohexafluoro- (CAS No. 357-24-4) and its derivatives.[1] This guide is intended for researchers, scientists, and professionals in drug development and materials science. The protocols described herein are based on established principles of radical chemistry and fluoroalkene telomerization, offering a robust starting point for the synthesis of these valuable compounds.

Introduction and Significance

1-Butene, 4,4-dichlorohexafluoro-, with the chemical formula C₄Cl₂F₆, is a halogenated olefin of significant interest in synthetic chemistry.[1] The presence of both chlorine and fluorine atoms, combined with a terminal double bond, imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex fluorinated molecules. Fluorinated compounds are of paramount importance in pharmaceuticals, agrochemicals, and advanced materials due to their enhanced metabolic stability, bioavailability, and unique physicochemical properties.

This document outlines two primary synthetic strategies for obtaining 1-Butene, 4,4-dichlorohexafluoro-:

-

Radical-Mediated Telomerization: A robust method involving the reaction of tetrafluoroethylene (TFE) with a suitable dichlorofluoroalkane as a telogen.

-

Pyrolytic Dimerization: An alternative approach based on the thermal treatment of chlorotrifluoroethylene.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the target compound is presented below. This data is crucial for its handling, characterization, and use in subsequent experimental work.

| Property | Value |

| Molecular Formula | C₄Cl₂F₆ |

| Molecular Weight | 232.94 g/mol |

| IUPAC Name | 4,4-dichloro-1,1,2,3,3,4-hexafluorobut-1-ene |

| CAS Number | 357-24-4 |

Data sourced from PubChem.[1]

Synthesis Protocol 1: Radical-Mediated Telomerization

This protocol describes the synthesis of 1-Butene, 4,4-dichlorohexafluoro- via the radical-initiated telomerization of tetrafluoroethylene (TFE) with a dichlorofluoromethane derivative. This method is based on the well-established principles of radical addition to alkenes.[2]

Underlying Principles and Rationale

Telomerization is a polymerization process where a chain transfer agent (telogen) limits the size of the polymer, resulting in low molecular weight polymers or adducts. In this case, TFE acts as the monomer (taxogen), and a dichlorofluoroalkane serves as the telogen. The reaction is initiated by a radical initiator, which abstracts a hydrogen or halogen atom from the telogen to create a radical. This radical then adds across the double bond of TFE. The resulting radical can then abstract an atom from another molecule of the telogen to form the final product and regenerate the radical, continuing the chain reaction.[3][4][5]

The choice of initiator is critical. Peroxides are commonly used as they readily undergo homolytic cleavage upon heating or UV irradiation to form initiating radicals.[2]

Experimental Workflow

Caption: Experimental workflow for radical-mediated telomerization.

Detailed Step-by-Step Methodology

Materials:

-

Dichlorofluoromethane (CHClF₂) or a similar telogen

-

Tetrafluoroethylene (TFE)

-

Di-tert-butyl peroxide (or another suitable radical initiator)[6]

-

Anhydrous, inert solvent (e.g., 1,1,2-trichlorotrifluoroethane)

-

High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and thermocouple

Procedure:

-

Autoclave Preparation: Ensure the autoclave is clean, dry, and pressure-tested. Assemble the apparatus and purge thoroughly with dry nitrogen to remove any oxygen, which can interfere with radical reactions.

-

Charging the Reactor: In a fume hood, charge the autoclave with the dichlorofluoromethane telogen, the anhydrous solvent, and the di-tert-butyl peroxide initiator. The molar ratio of telogen to monomer should be optimized, but a starting point of 2:1 to 5:1 is recommended to favor the formation of the 1:1 adduct.

-

Introduction of TFE: Seal the autoclave and cool it in a dry ice/acetone bath. Evacuate the headspace and then introduce TFE gas from a cylinder until the desired pressure is reached. The amount of TFE can be determined by the pressure and temperature using the ideal gas law, or by mass.

-

Reaction: Place the autoclave in a heating mantle behind a blast shield. Begin stirring and heat the reaction mixture to the decomposition temperature of the initiator (typically 100-150 °C for di-tert-butyl peroxide). Monitor the reaction progress by observing the pressure drop as the TFE is consumed. Maintain the reaction at this temperature for several hours until the pressure stabilizes.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any unreacted TFE into a suitable scrubbing system. Open the autoclave and transfer the crude reaction mixture to a distillation apparatus.

-

Purification: Purify the crude product by fractional distillation. The desired 1-Butene, 4,4-dichlorohexafluoro- should be collected as a specific fraction based on its boiling point.

Characterization

The identity and purity of the final product should be confirmed by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

¹⁹F and ¹H NMR Spectroscopy: To elucidate the structure and confirm the arrangement of fluorine and hydrogen atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=C double bond.

Synthesis Protocol 2: Pyrolytic Dimerization of Chlorotrifluoroethylene

This method provides an alternative route to a dichlorohexafluorobutene isomer, which may serve as a precursor or be isomerized to the desired product. A patent describes the preparation of 3,4-dichlorohexafluoro-1-butene through the pyrolysis of chlorotrifluoroethylene.[7]

Underlying Principles and Rationale

Pyrolysis involves the thermal decomposition of a compound at high temperatures. In the case of chlorotrifluoroethylene, high temperatures can induce the formation of reactive intermediates that can dimerize to form a C4 backbone. The regioselectivity of this dimerization can lead to a mixture of isomers, including the target compound or its precursors.[7]

Experimental Workflow

Caption: Workflow for pyrolytic dimerization of CTFE.

Detailed Step-by-Step Methodology

Materials:

-

Chlorotrifluoroethylene (CTFE)

-

High-temperature tube furnace (pyrolysis reactor)

-

Preheater

-

Condensation train

Procedure:

-

Preheating: Pass gaseous chlorotrifluoroethylene through a preheater maintained at 160-250 °C.[7]

-

Pyrolysis: Introduce the preheated CTFE into the pyrolysis reactor, which is maintained at a temperature between 350-500 °C. The residence time in the reactor is a critical parameter to control the extent of reaction and product distribution.[7]

-

Condensation: The exiting gas stream from the reactor is passed through a condensation train to collect the liquid products, which will be a mixture of 3,4-dichlorohexafluoro-1-butene, 1,2-dichlorohexafluorocyclobutane, and other isomers.[7]

-

Separation and Purification: The collected liquid mixture is then subjected to fractional distillation to separate the different components. The 1,2-dichlorohexafluorocyclobutane can be recycled back to the preheating step.[7] The desired 1-Butene, 4,4-dichlorohexafluoro- may be present in one of the fractions or may require further isomerization steps from other isolated isomers.

Safety Considerations

-

Handling of Fluorinated Compounds: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

High-Pressure Reactions: Reactions involving TFE must be conducted in a high-pressure autoclave behind a blast shield. TFE can polymerize violently, so it is essential to use inhibitors and control the reaction conditions carefully.

-

Pyrolysis: High-temperature reactions should be conducted with appropriate shielding and temperature controls.

Conclusion

The synthesis of 1-Butene, 4,4-dichlorohexafluoro- and its derivatives can be approached through logical, well-established chemical principles. The radical-mediated telomerization protocol offers a potentially more direct and controllable route to the target compound. The pyrolytic method, while potentially less selective, provides an alternative pathway. The choice of method will depend on the available starting materials, equipment, and desired scale of synthesis. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful synthesis.

References

- This citation is a placeholder for a relevant scientific paper on radical-mediated telomerization, which would be identified in a more exhaustive liter

- This citation is a placeholder for a relevant scientific paper on the pyrolysis of fluoroalkenes, which would be identified in a more exhaustive liter

- This citation is a placeholder for a relevant scientific paper on the characterization of fluorinated compounds, which would be identified in a more exhaustive liter

-

PubChem. (n.d.). 1-Butene, 4,4-dichlorohexafluoro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, J., et al. (2023). Research Progress in Radical Addition Reaction of Alkenes Involving Chloroform. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition of Radicals to Alkenes. Retrieved from [Link]

-

Tortelli, V., & Tonelli, C. (1990). Telomerization of tetrafluoroethylene and hexafluoropropene: Synthesis of diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 47, 199-217. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. Retrieved from [Link]

- Google Patents. (n.d.). US4346250A - Telomerization of tetrafluoroethylene.

- Google Patents. (n.d.). CN104496748A - Method for preparing 3,4-dichlorohexafluoro-1-butene.

-

ResearchGate. (2016). (PDF) Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. Retrieved from [Link]

Sources

- 1. 1-Butene, 4,4-dichlorohexafluoro- | C4Cl2F6 | CID 582842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tortelli, V. and Tonelit, C. (1990) Telomerization of Tetrafluoroethylene and Hexafluoropropene Synthesis of Diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 47, 199-217. - References - Scientific Research Publishing [scirp.org]

- 4. (PDF) Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes [academia.edu]

- 5. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104496748A - Method for preparing 3,4-dichlorohexafluoro-1-butene - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Novel Fluoropolymers Using 4,4-dichlorohexafluoro-1-butene

Introduction: A Novel Monomer for Advanced Fluoropolymer Synthesis

Fluoropolymers are a cornerstone of high-performance materials, prized for their exceptional thermal stability, chemical inertness, and low surface energy.[1][2] These properties stem from the high bond energy of the carbon-fluorine bond.[3] The landscape of fluoropolymer science is continually evolving, driven by the need for materials with tailored properties for increasingly demanding applications in aerospace, electronics, and drug delivery.[3][4] This document introduces 4,4-dichlorohexafluoro-1-butene as a promising precursor for the synthesis of a new generation of fluoropolymers. The presence of both chlorine and fluorine moieties on the butene backbone is anticipated to yield polymers with a unique balance of properties, including potential sites for cross-linking and modification afforded by the chlorine atoms, alongside the characteristic stability of fluoropolymers.[5]

This guide provides a comprehensive overview of the monomer, its properties, and detailed protocols for its polymerization, aimed at researchers and professionals in materials science and drug development.

Monomer Profile: 4,4-dichlorohexafluoro-1-butene

The monomer, 4,4-dichlorohexafluoro-1-butene, possesses a unique molecular architecture that suggests intriguing possibilities for polymer synthesis.

| Property | Value | Source |

| IUPAC Name | 4,4-dichloro-1,1,2,3,3,4-hexafluorobut-1-ene | [6] |

| CAS Number | 357-24-4 | [6] |

| Molecular Formula | C4Cl2F6 | [6] |

| Molecular Weight | 232.94 g/mol | [6] |

| Structure | Inferred from IUPAC name |

The presence of a terminal double bond makes it amenable to free-radical polymerization, a common method for synthesizing fluoropolymers.[7] The allylic position of the chlorine atoms may influence the reactivity of the monomer and the stability of the resulting polymer.[8]

Conceptual Framework for Polymerization

The polymerization of 4,4-dichlorohexafluoro-1-butene can be conceptualized through the lens of free-radical polymerization. The process involves initiation, propagation, and termination steps. Given the nature of many fluoroalkenes, emulsion polymerization presents a viable and scalable method for producing high molecular weight polymers.[9]

Figure 2: Step-by-step experimental workflow for emulsion polymerization.

Anticipated Polymer Properties and Characterization

The incorporation of 4,4-dichlorohexafluoro-1-butene is expected to yield a fluoropolymer with a distinct property profile.

| Property | Expected Characteristic | Rationale |

| Thermal Stability | Moderate to High | The C-F bonds contribute to high thermal stability, though the C-Cl bonds may be less stable. [5] |

| Chemical Resistance | Excellent | Fluorinated backbone provides resistance to a wide range of chemicals. [1] |

| Mechanical Properties | Potentially Improved Toughness | The presence of chlorine can enhance mechanical strength compared to some perfluoropolymers. [5] |

| Solubility | Potentially Enhanced | The chlorine atoms may increase polarity, leading to better solubility in certain organic solvents. |

| Cross-linking Capability | Yes | The chlorine atoms can serve as reactive sites for cross-linking reactions. |

Characterization Techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymer structure by identifying characteristic C-F and C-Cl stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C): For detailed structural elucidation of the polymer backbone and end-groups.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Potential Applications

The unique properties of polymers derived from 4,4-dichlorohexafluoro-1-butene open up possibilities in several advanced applications:

-

Drug Delivery: The tunable solubility and potential for functionalization could be leveraged for creating novel drug delivery vehicles.

-

Specialty Coatings: The combination of chemical resistance and potentially good adhesion could lead to high-performance coatings for harsh environments. [2]* Advanced Elastomers: Copolymers with other fluoroalkenes could result in elastomers with enhanced chemical resistance and mechanical properties. [7]* Membranes: The polymer's structure may be suitable for the development of selective membranes for separations.

Safety Considerations

-

Monomer Handling: 4,4-dichlorohexafluoro-1-butene should be handled in a well-ventilated fume hood. It is a volatile organic compound, and its toxicological properties are not well-established. Assume it is hazardous and take appropriate precautions.

-

Polymerization: The polymerization should be conducted behind a blast shield due to the high pressures involved.

-

Thermal Decomposition: Heating the polymer to high temperatures may release toxic and corrosive gases, including HCl and HF. Ensure adequate ventilation during thermal analysis and processing.

Conclusion

4,4-dichlorohexafluoro-1-butene represents a compelling, yet underexplored, monomer for the synthesis of novel fluoropolymers. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the potential of this unique building block. The resulting polymers, with their anticipated blend of stability, chemical resistance, and functionality, are poised to contribute to the next generation of high-performance materials.

References

-

IDC Technologies. (n.d.). FLUOROPOLYMERS. Retrieved from [Link]

- Tran, T.V., Dobosz, L.M., & Argasinski, J.K. (2008). The Effect Of Highly Concentrated Chlorine Dioxide On Physical Properties Of Fluoropolymers. NACE CORROSION 2008.

-

Plastic Products. (n.d.). Overview of Fluoropolymers. Retrieved from [Link]

-

TRP Polymer Solutions. (2020, September 28). PTFE's Chlorine Resistance and Use in Chlorine Production. Retrieved from [Link]

- Ameduri, B. (2020). Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. Polymers, 12(11), 2633.

- Ameduri, B., & Boutevin, B. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.

-

PubChem. (n.d.). 1-Butene, 4,4-dichlorohexafluoro-. Retrieved from [Link]

-

University of Bristol. (n.d.). Fluoroalkanes Properties of fluoroalkanes. Retrieved from [Link]

- Gujarat Fluorochemicals Ltd. (2024). A process of polymerization of fluoromonomers.

- Haddleton, D. M., & Richards, S. N. (2000). Atom Transfer Radical Polymerization Initiated with Vinylidene Fluoride Telomers. Macromolecules, 33(21), 7791-7793.

- Plekhanov, A. I., et al. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Polymer Science, Series B, 63(4), 369-386.

- O'Brien, E. M., et al. (2019). Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class.

- Basell Poliolefine Italia S.p.A. (2002). Process for the polymerization of 1-butene.

- Tominaga, Y., et al. (2022). Mineralization of poly(vinylidene fluoride) (PVDF), poly(vinylidene fluoride-co-hexafluoropropylene) [poly(VDF-co-HFP)] copolymer, and poly(ethylene-co-tetrafluoroethylene) copolymer (ETFE) in superheated water. European Polymer Journal, 181, 111663.

- Pham, T. N., et al. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Polymer Chemistry, 6(25), 4597-4604.

- Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments. Chemical Reviews, 109(12), 6632-6686.

- Zhang, C., et al. (2024).

- Chemistry LibreTexts. (2023, January 23).

- Zhang, D., et al. (2021). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry, 12(28), 4078-4086.

- The Chemours Company FC LLC. (2010). Compositions and use of cis-1,1,1,4,4,4-hexafluoro-2-butene foam-forming composition in the preparation of polyisocyanate-based forms.

- Asahi Glass Co., Ltd. (n.d.). Modification of Fluoroelastomers Based on TFE-P Copolymer. AGC Chemicals Americas.

- Unknown. (n.d.).

- Chemistry Stack Exchange. (2016, March 11).

- Hung, M. H., & Turton, R. (1998). Copolymerization of Vinylidene Fluoride and Hexafluoropropylene in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 37(7), 2659-2666.

- Wikipedia. (n.d.).

- Hung, D. L. C., et al. (1999). Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic. Polímeros, 9(3), 78-82.

- Nesvadba, P. (2017). Radicals and Polymers. CHIMIA International Journal for Chemistry, 71(5), 266-274.

- City University of Hong Kong. (2025, January 1). Cathodic dehalogenation polymerization of 2′,3′,5′,6′- tetrafluoro-4,4"-diiodo-1,1′:4′,1"- terphenyl on zi. CityUHK Scholars.

- Krieg, E., et al. (2022). Isomeric Effects on Supramolecular Polymerization of Hexaazatrinaphthylene Derivatives.

- Talarico, G., et al. (2024). Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. Frontiers in Chemistry, 12, 1378893.

- Ozawa, F. (2015). One-Step Synthesis of Metallaaromatic Compounds by C-H Bond Activation of Diphenols. Journal of Synthetic Organic Chemistry, Japan, 73(11), 1124-1125.

- Sigma-Aldrich. (n.d.).

- Wang, X., et al. (2018). Polymorphic Behavior and Phase Transition of Poly(1-Butene) and Its Copolymers. Polymers, 10(5), 553.

- Fini, E. H., et al. (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers. American Journal of Engineering and Applied Sciences, 11(4), 1339-1349.

Sources

- 1. onepetro.org [onepetro.org]

- 2. plastic-products.com [plastic-products.com]

- 3. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trp.co.uk [trp.co.uk]

- 5. idc-online.com [idc-online.com]

- 6. 1-Butene, 4,4-dichlorohexafluoro- | C4Cl2F6 | CID 582842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 20.210.105.67 [20.210.105.67]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chimia.ch [chimia.ch]

Technical Support Center: 4,4-Dichlorohexafluoro-1-butene Processing & Byproduct Mitigation

Welcome to the Technical Support Center for fluorochemical processing. This guide is specifically engineered for researchers, chemical engineers, and drug development professionals working with 1-Butene, 4,4-dichlorohexafluoro- (also known as 4,4-dichlorohexafluoro-1-butene or 4,4-DCHFB, CAS: 357-24-4).

Synthesizing and scaling this fluorinated alkene—whether via the thermal dimerization of chlorotrifluoroethylene (CTFE) or the catalytic fluorination of hexachlorobutadiene (HCBD)—presents significant safety and purity challenges. This guide provides field-proven methodologies to troubleshoot and suppress the formation of highly toxic byproducts, including hydrogen fluoride (HF), carbonyl fluoride (COF₂), and perchlorinated oligomers.

Quantitative Data: Process Parameters vs. Byproduct Yield

Understanding the thermodynamic boundaries of your reactor is the first step in byproduct mitigation. The table below synthesizes the critical process parameters, the mechanistic causality behind them, and the toxic consequences of parameter deviation.

| Parameter | Optimal Range | Mechanistic Purpose | Consequence of Deviation | Primary Toxic Byproduct |

| Temperature | 300°C – 450°C | Balances activation energy for C-F exchange without cleaving the carbon backbone. | >450°C shifts equilibrium toward C-Cl retention and thermal degradation. | Perchlorinated analogs (e.g., C₄F₆Cl₄) |

| HF / Precursor Ratio | 20:1 (Molar) | Excess HF passivates the catalyst surface and acts as a thermal diluent. | <15:1 allows precursor molecules to interact and oligomerize. | Coke, heavy fluorinated oligomers |

| Contact Time | ~8 seconds | Optimizes intermediate selectivity for the target alkene double bond. | Prolonged exposure leads to over-fluorination and saturation. | Inert, over-fluorinated alkanes |

| O₂ Concentration | <10 ppm | Prevents radical-initiated peroxide formation across the alkene bond. | Oxygen acts as a radical initiator, cleaving the alkene. | Carbonyl fluoride (COF₂), Phosgene analogs |

Step-by-Step Methodology: Self-Validating Catalytic Fluorination

To minimize toxic effluent, the synthesis of 4,4-DCHFB must be treated as a closed-loop, self-validating system. The following protocol details the gas-phase chlorofluorination of HCBD using a Chromium-based catalyst, incorporating built-in diagnostic checks.

Objective: Synthesize 4,4-DCHFB while suppressing toxic perchlorinated byproducts and acid gases 1.

-

Step 1: Catalyst Activation & Passivation

-

Action: Pre-treat the Chromium oxide (Cr₂O₃) catalyst bed with anhydrous HF at 350°C for 12 hours prior to introducing the organic precursor.

-

Causality: Fluorination of the catalyst surface prevents premature coking and ensures high selectivity for the C-F exchange rather than C-C bond cleavage.

-

Self-Validation Check: Monitor the exothermic temperature spike across the catalyst bed. A stabilized temperature gradient confirms complete surface passivation.

-

-

Step 2: Reactant Vaporization & Mixing

-

Action: Vaporize HCBD and mix with anhydrous HF to achieve a strict 20:1 molar ratio.

-

Causality: A high HF ratio acts as a thermal diluent and drives the equilibrium toward fluorination, suppressing the formation of toxic oligomers.

-

-

Step 3: Thermal Regulation

-

Action: Feed the vapor mixture into the reactor, maintaining the bed strictly between 400°C and 450°C.

-

Causality: Exceeding 450°C provides the activation energy necessary for undesirable side reactions, yielding highly toxic perchlorinated byproducts like C₄F₆Cl₄ 1.

-

Self-Validation Check: Continuously monitor the product stream via inline GC-MS. The appearance of high m/z signals corresponding to C₄F₆Cl₄ serves as an immediate diagnostic that thermal overshoot has occurred, prompting automated cooling.

-

-

Step 4: Effluent Quenching and Scrubbing

-

Action: Immediately quench the reactor effluent to <100°C. Pass the gas stream through a dual-stage alkaline scrubber (10% KOH) followed by a solid-support resin scavenger.

-

Causality: Rapid quenching prevents post-reactor isomerization. The alkaline scrubber neutralizes toxic HF and HCl combustion byproducts, preventing equipment corrosion and atmospheric release 2.

-

Self-Validation Check: Monitor the pH of the scrubber effluent. A stable alkaline pH (>8.0) confirms the complete neutralization of acid gases.

-

-

Step 5: Anaerobic Distillation

-

Action: Isolate 4,4-DCHFB via fractional distillation under a strict ultra-pure nitrogen atmosphere.

-

Causality: Oxygen exposure initiates peroxide formation across the alkene double bond, leading to violent polymerization and the release of toxic chlorodifluoroacetyl derivatives 3.

-

Workflow Diagram: Byproduct Mitigation Logic

Caption: Workflow for minimizing toxic byproducts during 4,4-DCHFB synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my process yielding high concentrations of C₄F₆Cl₄ instead of the target 4,4-DCHFB? A1: This is a classic symptom of thermal overshoot. When gas-phase reactor temperatures exceed 450°C, the thermodynamic preference shifts. Instead of clean C-F exchange, the extreme heat promotes the retention of C-Cl bonds and the formation of perchlorinated byproducts 1. Calibrate your thermocouples and ensure the reactor bed has uniform heat distribution to eliminate hot spots.

Q2: We are experiencing rapid catalyst deactivation and coke formation. How can we mitigate this? A2: Coke formation is directly tied to an insufficient Hydrogen Fluoride to Hexachlorobutadiene (HF/HCBD) molar ratio. If the ratio drops below 20:1, HCBD molecules interact with each other, undergoing thermal oligomerization rather than fluorination 1. Increase your HF feed rate to suppress coke formation and maintain catalyst longevity.

Q3: We are using the CTFE dimerization route. What specific catalysts reduce byproduct formation? A3: When producing 4,4-DCHFB via the thermal dimerization of chlorotrifluoroethylene (CTFE), using sintered porous polytetrafluoroethylene (PTFE) or a mixture of PTFE and potassium fluoride (KF) at 300–450°C significantly improves selectivity. This specific catalytic environment yields >90% of the target dimer while suppressing unwanted side reactions 3.

Q4: What are the primary safety concerns if the 4,4-DCHFB product stream is exposed to atmospheric oxygen? A4: 4,4-DCHFB, like many fluorinated alkenes, readily reacts with oxygen to form peroxides. This not only initiates uncontrolled polymerization but also generates highly toxic degradation byproducts, including carbonyl fluoride (COF₂) and chlorodifluoroacetyl derivatives 23. Maintain a strict inert atmosphere during all storage and distillation steps.

Q5: Is 4,4-DCHFB environmentally persistent if accidentally released? A5: Yes. Atmospheric observations have detected 4,4-dichlorohexafluoro-1-butene as a degradation byproduct of widely used fluoropolymers like polychlorotrifluoroethene (PCTFE), indicating that it is a persistent environmental contaminant capable of contributing to ozone depletion 4. Strict effluent scrubbing is mandatory.

References

- Title: Buy 2,3,3,4,4,4-Hexafluoro-1-butene (EVT-416273)

- Source: Atmospheric Chemistry and Physics (Copernicus)

- Title: Low Ozone-Depleting Halocarbons as Total-Flood Agents. Volume 1.

- Source: Scribd (Plastics Design Library)

Sources

Technical Support Center: Purification & Handling of Technical Grade 4,4-Dichlorohexafluoro-1-butene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the complex challenges researchers face when working with technical grade 4,4-dichlorohexafluoro-1-butene (CAS: 357-24-4)[1].

This compound, commonly generated as a dimer of chlorotrifluoroethylene (CTFE), is a highly reactive chlorofluorocarbon (CFC) alkene[2][3]. Because it is synthesized via high-temperature thermal or catalytic dimerization, technical grade batches are frequently contaminated with acidic byproducts, unreacted monomers, higher oligomers, and dissolved oxygen[3][4]. The following troubleshooting guides and self-validating protocols are designed to help you establish a rigorously pure, stable reagent for your downstream drug development and catalytic workflows.

Troubleshooting & FAQs

Q1: My downstream transition-metal catalyzed reactions are failing, and the pH of my aqueous wash is highly acidic. How do I remove halogenated acid impurities?

-

Causality: Technical grade 4,4-dichlorohexafluoro-1-butene is synthesized via the dimerization of CTFE at 300–450°C over alkali fluoride or PTFE catalysts[3]. This high-temperature environment inevitably causes trace dehydrohalogenation, releasing hydrofluoric acid (HF) and hydrochloric acid (HCl)[5]. These acid gases dissolve in the fluorocarbon matrix and will rapidly poison transition-metal catalysts.

-

Solution: Implement a dual-bed adsorption column. First, pass the liquid through activated basic alumina to irreversibly scavenge free fluoride and chloride ions. Follow this with a bed of Carbon Molecular Sieves (CMS). CMS materials possess a controlled pore size (approx. 4.5–5.5 Å) that kinetically traps small acid gases like HF while excluding the larger fluorocarbon molecules[5][6].

Q2: Gas chromatography (GC-ECD) analysis shows significant high-boiling impurities. How can I isolate the pure dimer?

-

Causality: The dimerization of CTFE does not stop cleanly at the dimer stage; it produces a statistical distribution of oligomers. Your technical grade material likely contains unreacted CTFE monomer, the target dimer, and higher-molecular-weight trimers and tetramers[4].

-

Solution: Perform a fractional distillation under an inert atmosphere. The boiling points of these oligomers are widely separated: the monomer boils at -28.4°C, the dimer at 67–71°C, and trimers/tetramers boil well above 130°C[2][7]. By carefully collecting the fraction that distills at a stable plateau of 67–71°C, you can achieve >99% purity.

Q3: I am observing unexpected auto-polymerization and peroxide formation during storage. How do I stabilize the purified compound?

-

Causality: Fluorinated alkenes possess highly electron-deficient double bonds. When exposed to trace atmospheric oxygen, they readily undergo autoxidation to form unstable polymeric peroxides[3]. These peroxides act as radical initiators, triggering violent auto-polymerization and degrading the reagent.

-

Solution: Oxygen must be rigorously excluded. After chemical purification, subject the liquid to a minimum of three Freeze-Pump-Thaw cycles to remove dissolved oxygen. Store the purified liquid in a tightly sealed, dark, inert container (Teflon-lined or stainless steel) under an argon blanket at 4°C.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Impurity Profile of CTFE Oligomers

| Compound | Formula | Molecular Weight | Boiling Point (°C) | Role in Technical Grade |

| CTFE (Monomer) | C₂ClF₃ | 116.47 g/mol | -28.4 | Unreacted starting material[2] |

| 4,4-Dichlorohexafluoro-1-butene | C₄Cl₂F₆ | 232.94 g/mol | 67 – 71 | Target Dimer [7] |

| CTFE Trimer | C₆Cl₃F₉ | 349.41 g/mol | > 130 | High-boiling byproduct[4] |

Table 2: Adsorbent Selection Guide for Fluorocarbon Purification

| Adsorbent Type | Target Impurity | Mechanism of Action | Regeneration |

| Activated Basic Alumina | HF, HCl, Peroxides | Irreversible chemical binding of halides/radicals | None (Single-use) |

| Carbon Molecular Sieves (CMS) | Trace HF, Small organics | Kinetic shape selectivity and size exclusion (4.5-5.5 Å)[5] | Heat under vacuum (200°C) |

| Molecular Sieves (3A) | H₂O (Moisture) | Size exclusion trapping of water molecules (3 Å) | Heat under vacuum (250°C) |

Experimental Protocols

Protocol A: Fractional Distillation for Oligomer Separation

This protocol physically separates the target dimer from monomers and higher oligomers based on volatility.

-

Setup: Assemble a fractional distillation apparatus utilizing a vacuum-jacketed Vigreux column (minimum 30 cm) to ensure sufficient theoretical plates. Purge the entire system with dry Argon for 15 minutes.

-

Heating: Place the technical grade 4,4-dichlorohexafluoro-1-butene in the distillation flask. Heat gently using a temperature-controlled oil bath.

-

Foreshot Removal: Discard any initial distillate boiling below 65°C. This fraction contains residual CTFE monomer and light volatile impurities.

-

Main Fraction Collection: Collect the fraction distilling at a stable vapor temperature of 67°C to 71°C[7].

-

Self-Validation Check: The vapor temperature must remain completely stable within this range. A rising temperature indicates the onset of trimer distillation; halt collection immediately to prevent contamination.

-

-

Cooling: Cool the receiving Schlenk flask in an ice bath to minimize volatilization.

Protocol B: Adsorptive Acid/Moisture Scavenging & Degassing

This protocol chemically purifies the distillate and stabilizes it against auto-polymerization.

-

Column Preparation: Pack a glass chromatography column with a bottom layer of glass wool, 10 cm of activated basic alumina (Brockmann Grade I), and 10 cm of Carbon Molecular Sieves (CMS, 4.5-5.5 Å pore size)[5].

-

Elution: Pass the distilled 4,4-dichlorohexafluoro-1-butene through the column under a positive pressure of Argon.

-

Self-Validation Check: Extract a 1 mL aliquot of the effluent with 1 mL of DI water; test the aqueous layer with pH paper. The pH must be exactly 7.0, confirming complete acid removal.

-

-

Degassing (Freeze-Pump-Thaw): Transfer the eluent to a heavy-walled Schlenk flask. Freeze the liquid completely using a liquid nitrogen bath. Open the flask to a high vacuum (<0.1 Torr) for 5 minutes to evacuate headspace gases. Close the vacuum valve and allow the liquid to thaw completely, releasing dissolved O₂ bubbles.

-

Iteration: Repeat the Freeze-Pump-Thaw cycle three times.

-

Self-Validation Check: During the final thaw cycle, no visible gas bubbles should evolve from the liquid, confirming the complete removal of dissolved oxygen.

-

Purification Workflow Visualization

Workflow for the purification and stabilization of 4,4-dichlorohexafluoro-1-butene.

References

-

Title: 1-Butene, 4,4-dichlorohexafluoro- (CID 582842) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: First atmospheric observations of three chlorofluorocarbons Source: Atmospheric Chemistry and Physics (Copernicus Publications) URL: [Link]

-

Title: Tetrafluoroethylene: Synthesis and Properties (Fluoropolymer Monomers) Source: Plastics Design Library / ScienceDirect URL: [Link]

- Title: Carbon molecular sieve for the kinetic separation of acid gases and fluorocarbons (US5261948A)

Sources

- 1. 1-Butene, 4,4-dichlorohexafluoro- | C4Cl2F6 | CID 582842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. scribd.com [scribd.com]

- 4. austscientific.com.au [austscientific.com.au]

- 5. US5261948A - Carbon molecular sieve for the kinetic separation of acid gases and fluorocarbons - Google Patents [patents.google.com]

- 6. EP0102902B1 - Carbon molecular sieves and a process for their preparation - Google Patents [patents.google.com]

- 7. acp.copernicus.org [acp.copernicus.org]

Technical Support Center: Resolving GC-MS Baseline Noise in Halogenated Alkene Analysis

Focus Compound: 1-Butene, 4,4-dichlorohexafluoro- (C₄H₂Cl₂F₆)

Welcome to the Advanced Troubleshooting Center. Analyzing highly volatile, heavily halogenated compounds like 1-Butene, 4,4-dichlorohexafluoro-[1] presents unique chromatographic and mass spectrometric challenges. Due to its high fluorine and chlorine content, alongside its extreme volatility, analysts frequently encounter severe baseline instability, peak tailing, and rapid ion source degradation.

This guide is designed for researchers and drug development professionals to systematically diagnose, resolve, and prevent baseline noise during the GC-MS analysis of halogenated alkenes.

Part 1: Diagnostic Workflow

Before breaking vacuum or replacing consumables, you must interrogate the mass spectral background to determine the root cause of the baseline noise. The workflow below outlines the self-validating diagnostic process.

Caption: GC-MS baseline noise diagnostic workflow for halogenated volatile analysis.

Part 2: Quantitative Diagnostic Data

Use the following table to cross-reference the background ions present in your chromatogram with their mechanistic causes.

| Diagnostic Ion (m/z) | Probable Source | Causality / Mechanism | Recommended Action |

| 18, 28, 32 | System Leak (H₂O, N₂, O₂) | Atmospheric intrusion degrades the column phase and reduces electron multiplier lifespan[2][3]. | Check inlet/transfer line ferrules; replace carrier gas purifiers. |

| 73, 207, 281 | Column Bleed (Siloxanes) | Thermal or oxidative degradation of the stationary phase[4]. | Bake out column; verify carrier gas purity[2]. |

| 19, 20 | Fluorine / HF | Analyte fragmentation and hydrogen recombination in the hot ion source. | Lower source temperature if possible; increase cleaning frequency. |

| 35, 36, 37, 38 | Chlorine / HCl | Analyte fragmentation; acts as a precursor to metal halide formation[4]. | Use an inert (e.g., Extractor or AEI) ion source[5]. |

| 126, 128 | FeCl₂ (Iron(II) Chloride) | Halogen acid etching of stainless steel source components[4][6]. | Perform abrasive cleaning of the ion source[6]. |

Part 3: Troubleshooting FAQs

Q1: Why does my baseline noise progressively increase, accompanied by severe peak tailing, after multiple injections of 1-Butene, 4,4-dichlorohexafluoro-? A: This is a classic symptom of ion source degradation caused by halogenated compounds. When 1-Butene, 4,4-dichlorohexafluoro- enters the Electron Ionization (EI) source (typically at 230–250°C), the 70 eV electron bombardment cleaves the C-F and C-Cl bonds. These halogens react with trace hydrogen to form Hydrofluoric (HF) and Hydrochloric (HCl) acids. These highly corrosive acids etch the stainless steel components of the ion source, forming Iron(II) Chloride (FeCl₂)[4][6]. FeCl₂ acts as a strong Lewis acid, creating active sites that adsorb subsequent analyte molecules, leading to peak tailing and a persistently noisy baseline[6].

Q2: I am seeing sudden, erratic spikes in my baseline that do not correspond to any specific mass-to-charge ratio. What is happening? A: You are likely experiencing particulate noise. Because 1-Butene, 4,4-dichlorohexafluoro- is highly volatile, analysts often use Porous Layer Open Tubular (PLOT) columns (e.g., Alumina or GasPro) to retain it[7]. PLOT columns are coated with solid particles rather than a liquid phase. Sudden pressure changes can cause these columns to shed particles. If these particles enter the mass spectrometer, they strike the hot ion source and create massive, erratic electronic spikes[7]. Solution: You must install a particle trap (a short length of uncoated deactivated fused silica) between the analytical column and the MS transfer line[7].

Q3: My autotune report shows high abundance at m/z 18, 28, and 32, and my baseline is elevated. Is the fluorinated analyte causing this? A: No. High abundances of m/z 18 (Water), 28 (Nitrogen), and 32 (Oxygen) indicate an atmospheric leak[2][3]. Oxygen and moisture are highly detrimental to GC-MS systems; they rapidly oxidize the stationary phase of the column (causing chemical bleed noise at m/z 73, 207, 281) and degrade the filament and electron multiplier[2]. Solution: Use an electronic leak detector (do not use liquid leak fluids like Snoop, which will contaminate the MS) to check the inlet, column nuts, and gas supply lines[2].

Part 4: Mechanistic Visualization

Understanding the chemical degradation pathway is critical for preventing long-term instrument damage.

Caption: Mechanism of ion source degradation and noise generation by halogenated compounds.

Part 5: Standard Operating Procedure (SOP)

Protocol: Ion Source Remediation and Passivation for Halogenated Analysis

Objective: To physically remove metal halide deposits (FeCl₂) and restore baseline stability. Solvents alone cannot dissolve baked-on FeCl₂; mechanical abrasion is strictly required to expose fresh, uncorrupted metal[4][6].

Step 1: System Venting & Extraction

-

Cool the GC oven, MS transfer line, and ion source to <100°C.

-

Vent the MS vacuum system according to the manufacturer's protocol.

-

Wearing lint-free nylon gloves, remove the ion source assembly (repeller, extraction lens, ion focus lens).

Step 2: Abrasive Cleaning

-

Create a thick slurry using ultra-fine aluminum oxide (Al₂O₃) powder and LC-MS grade methanol.

-

Using a wooden cotton swab, aggressively polish all metal surfaces of the repeller and lenses.

-

Causality Check: Continue polishing until the dull, discolored, etched areas (caused by HF/HCl degradation) return to a bright, mirror-like finish.

Step 3: Sequential Sonication To ensure no abrasive particles or chemical residues remain, sonicate the polished parts in the following sequence:

-

Deionized Water (5 mins): Removes residual alumina powder.

-

LC-MS Grade Methanol (5 mins): Removes water and polar organic contaminants.

-

LC-MS Grade Hexane or Dichloromethane (5 mins): Removes non-polar residues and oils.

Step 4: Drying & Thermal Conditioning

-

Dry all parts under a gentle stream of ultra-high purity (UHP) nitrogen.

-

Reassemble the source and insert it back into the MS.

-

Pump down the system. Heat the ion source to 300°C for 2–4 hours to bake off residual solvents before turning on the filament.

Sources

- 1. 1-Butene, 4,4-dichlorohexafluoro- | C4Cl2F6 | CID 582842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. postnova.com [postnova.com]

- 3. GC/MS: high baseline, lots of noise - Chromatography Forum [chromforum.org]

- 4. academic.oup.com [academic.oup.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

comparative analysis of 1-Butene, 4,4-dichlorohexafluoro- and other fluorinated alkenes

Comparative Analysis of 1-Butene, 4,4-dichlorohexafluoro- and Key Fluorinated Alkenes: Applications in Materials and Medicinal Chemistry

As fluorinated chemistry continues to drive innovations across both materials science and drug development, understanding the nuanced physicochemical behaviors of fluoroalkenes is critical. This guide provides an in-depth comparative analysis of 1-Butene, 4,4-dichlorohexafluoro- (also known as 4,4-dichlorohexafluoro-1-butene or 4,4-DCHFB) against other foundational fluorinated alkenes. By examining structural causality, reactivity profiles, and self-validating analytical methodologies, this document serves as a comprehensive resource for researchers and application scientists.

Physicochemical Profiling & Structural Causality

The degree, symmetry, and pattern of halogen substitution on an alkene backbone fundamentally dictate its macroscopic properties and synthetic utility[1]. While symmetric, fully fluorinated alkenes are typically nonpolar gases used for bulk polymerization, asymmetric mixed-halogenated alkenes exhibit significant dipole moments and higher boiling points, making them versatile liquid precursors[1].

1-Butene, 4,4-dichlorohexafluoro- (CAS: 357-24-4) features a terminal fluoro-alkene moiety and a highly substituted halo-alkyl tail ( CF2=CF-CF2-CFCl2 )[2]. The presence of two terminal chlorine atoms significantly increases its polarizability and molecular weight (232.94 g/mol ) compared to shorter-chain analogues[2].

Table 1: Quantitative Comparison of Key Fluorinated Alkenes

| Property | 1-Butene, 4,4-dichlorohexafluoro- | Tetrafluoroethene (TFE) | 1,1-Difluoroethene (VDF) | Chlorotrifluoroethene (CTFE) |

| CAS Number | 357-24-4[2] | 116-14-3 | 75-38-7 | 79-38-9 |

| Molecular Weight | 232.94 g/mol [2] | 100.02 g/mol | 64.03 g/mol | 116.47 g/mol |

| Boiling Point | 67–71 °C[3] | -76.3 °C | -83.0 °C | -28.4 °C |

| Symmetry & Polarity | Asymmetric, Polar | Symmetric, Nonpolar[1] | Asymmetric, Polar[1] | Asymmetric, Polar |

| Primary Utility | Specialized Precursor, Trace Atmospheric Gas[4] | PTFE Polymerization[1] | PVDF Polymerization[1] | PCTFE Polymerization[4] |

Causality Insight: The boiling point of 4,4-DCHFB (67–71 °C) allows it to be handled as a volatile liquid at room temperature, unlike TFE and VDF, which require pressurized gas handling systems. The weaker C-Cl bonds at the 4-position of 4,4-DCHFB provide a targeted site for selective radical abstraction or cross-coupling, leaving the CF2=CF- double bond intact for orthogonal functionalization.

Comparative Reactivity: Polymerization vs. Medicinal Bioisosteres

The selection of a fluorinated alkene is driven by its intended application pathway.

Materials Science (Polymerization): Symmetric or lightly substituted fluoroalkenes like TFE and VDF are optimized for free-radical polymerization. Their low steric hindrance allows for rapid propagation steps to form highly stable, chemically inert fluoropolymers (PTFE, PVDF)[1].

Medicinal Chemistry (Bioisosteres & Peptide Mimics): In drug development, highly substituted, stereodefined alkenyl fluorides are prized as metabolically stable secondary amide bond mimics[5]. The substitution of a native peptide bond with a fluoro-alkene moiety can induce specific peptide turns. For example, fluoro-substituted Leu-enkephalin demonstrates superior physicochemical properties, exhibiting higher oral bioavailability and enhanced central nervous system distribution compared to its non-fluorinated variant[5]. Mixed halo-alkenes (containing both F and Cl) are uniquely enabling because the distinct reactivity of the chloro-terminus allows for stereodivergent cross-metathesis and subsequent cross-coupling reactions to build complex drug scaffolds[5].

Caption: Logical workflow for selecting fluorinated alkenes based on structural symmetry and application.

Experimental Methodologies: Self-Validating Protocols

When working with trace fluorinated alkenes (such as identifying 4,4-DCHFB as a degradation product of PCTFE), standard analytical methods often fail due to matrix interference. The following protocol outlines a self-validating GC-ECD-MS workflow designed to unambiguously identify and quantify trace halogenated alkenes[4].

Protocol: Trace Analysis via Split-Flow GC-ECD-MS

Causality: Fluorinated alkenes have high electron affinities. By splitting the gas chromatography (GC) effluent between an Electron Capture Detector (ECD) and a Mass Spectrometer (MS), we create an orthogonal validation system. The ECD provides ultra-high sensitivity (sub-ppt levels) for halogens, while the MS confirms the structural identity via fragmentation patterns, eliminating false positives from co-eluting non-halogenated species[4].

Step-by-Step Methodology:

-

Sample Collection & Cryofocusing: Concentrate 0.5 to 1.0 L of the gaseous sample cryogenically on porous glass beads using liquid nitrogen (-150 °C) to trap volatile fluoroalkenes[3].

-

Thermal Desorption: Rapidly heat the trap to inject the concentrated analytes into the GC capillary column.

-

Chromatographic Separation: Utilize a temperature-programmed GC run. Separation is strictly boiling-point dependent. (Note: 4,4-DCHFB will elute significantly later than shorter CFCs due to its ~70 °C boiling point)[3].

-

Effluent Splitting: Route the column effluent through a Y-splitter, directing 50% to the ECD and 50% to the MS.

-

Orthogonal Detection:

-

ECD Analysis: Monitor for strong electron-capture signals indicative of highly halogenated species.

-

MS Analysis: Operate in Electron Impact (EI) Scan mode (15 to 300 amu) or Selected Ion Monitoring (SIM) mode. Verify the presence of the C4Cl2F6 parent ion or its primary fragments[3].

-

-

Data Correlation: Validate the compound by aligning the ECD peak retention time (e.g., 16.2 min for 4,4-DCHFB) with the corresponding MS spectra matched against the NIST library (requiring >95% probability match)[4].

Caption: Self-validating GC-ECD-MS workflow for trace halogenated alkene identification.

Spectroscopic Differentiation of Fluoroalkene Isomers

For drug development applications, the stereochemistry (Z/E isomerism) of the fluoroalkene must be strictly controlled and verified, as the spatial arrangement directly impacts biological receptor binding[5].

19 F NMR Spectroscopy: The large chemical shift dispersion in 19 F NMR makes it the most authoritative technique for distinguishing fluoroalkene isomers[6]. The electronic environment of the fluorine atom is highly sensitive to its spatial relationship with other substituents across the double bond. By analyzing the 3JF-F or 3JH-F coupling constants, researchers can definitively assign the stereochemistry of the synthesized bioisostere[6].

Infrared (IR) Spectroscopy: While non-fluorinated alkenes show predictable out-of-plane C-H bending (e.g., trans-isomers at 960-975 cm −1 ), the intense electronegativity of fluorine atoms shifts these characteristic regions[6]. For highly substituted molecules like 4,4-DCHFB, IR is best utilized as a supplementary fingerprinting tool, cross-referenced against validated spectroscopic libraries to confirm bulk purity[6].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 582842, 1-Butene, 4,4-dichlorohexafluoro-." PubChem. URL: [Link]

-

Laube, J. C., and Engel, A. "First atmospheric observations of three chlorofluorocarbons." Atmospheric Chemistry and Physics, 8(17), 5143-5149, 2008. URL: [Link]

-

"Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class." Nature Chemistry / NIH PubMed Central. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Butene, 4,4-dichlorohexafluoro- | C4Cl2F6 | CID 582842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Validating the Purity of 1-Butene, 4,4-dichlorohexafluoro- Using Mass Spectrometry: A Comparative Analytical Guide

Mechanistic Grounding & Analytical Rationale

1-Butene, 4,4-dichlorohexafluoro- (Molecular Formula: C4Cl2F6 , MW: 232.94 g/mol ) is a highly volatile, heavily halogenated alkene. Its unique physicochemical properties make it a compound of intense interest in atmospheric chemistry and as a specialized precursor in fluoropolymer synthesis [1]. Validating the purity of this compound is critical, as trace isomeric impurities or degradation products can significantly alter its downstream reactivity and environmental impact.

Due to its high volatility and the absence of strong UV chromophores, traditional Liquid Chromatography-UV (LC-UV) is entirely ineffective for purity analysis. Instead, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard.

The Causality of Ionization: The mechanistic rationale behind selecting Electron Ionization (EI) lies in the molecule's halogenated backbone. Fluorine and chlorine atoms strongly withdraw electron density, making the intact molecular ion ( M+ at m/z 232) relatively unstable. Under standard 70 eV EI conditions, the molecule predictably fragments at the C3-C4 bond. This yields a dominant [C3F5]+ base peak at m/z 131 and a [CFCl2]+ fragment at m/z 101 [2]. Furthermore, the natural isotopic distribution of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) provides a self-validating diagnostic signature . Because the molecule contains two chlorine atoms, the molecular ion and chlorine-containing fragments will present a strict 9:6:1 isotopic ratio (M : M+2 : M+4). Any deviation from this expected ratio immediately flags the presence of co-eluting impurities.

Analytical Method Comparison

To objectively evaluate the best approach for purity validation, we must compare GC-EI-MS against Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) and Quantitative 19F Nuclear Magnetic Resonance (qNMR).

Table 1: Quantitative Comparison of Analytical Methods for C4Cl2F6

| Performance Metric | GC-EI-MS (70 eV) | GC-CI-MS (Soft Ionization) | 19F qNMR |

| Detection Mechanism | Electron Impact Fragmentation | Proton Transfer / Adduct Formation | Magnetic Resonance of 19F Nuclei |

| Limit of Detection (LOD) | < 1 ppt (in SIM mode) | ~10 ppt | ~0.1% (1,000 ppm) |

| Structural Elucidation | Excellent: Rich fragmentation fingerprint & library matching | Moderate: Preserves molecular ion, lacks fragment data | Excellent: Differentiates structural isomers definitively |

| Matrix Interference | Low: Resolved via chromatographic separation | Low: Resolved via chromatographic separation | High: Requires a highly pure, non-overlapping matrix |

| Best Use Case | Routine purity validation & trace atmospheric profiling [1] | Confirming the exact molecular weight of unknown impurities | Absolute macroscopic purity quantification without a standard |

Expert Insight: While 19F qNMR is unparalleled for determining absolute macroscopic purity without needing a reference standard, its high LOD makes it completely blind to trace halocarbon impurities. GC-CI-MS preserves the molecular ion but sacrifices the rich fragmentation fingerprint needed to differentiate isomers. Therefore, GC-EI-MS is the optimal, field-proven choice for comprehensive purity validation.

Experimental Protocol: GC-EI-MS Purity Validation

This protocol establishes a self-validating system by coupling high-resolution chromatographic separation with isotopic ratio confirmation.

Step 1: Sample Preparation & Introduction

-

For High-Purity Bulk Validation: Dilute the sample in a highly pure, inert solvent (e.g., ultra-pure hexane) to a concentration of 10–50 ppm. This prevents detector saturation and peak tailing.

-

For Trace/Environmental Analysis: Utilize cryogenic pre-concentration. Pass a known volume of the gaseous sample through porous glass beads cooled with liquid nitrogen, followed by rapid thermal desorption directly into the GC inlet [1].

Step 2: Gas Chromatographic Separation

-

Column Selection: Utilize a mid-polarity capillary column (e.g., DB-VRX or DB-624, 60 m × 0.25 mm × 1.4 µm) specifically optimized for volatile halogenated compounds.

-

Carrier Gas: Ultra-high purity Helium (99.999%) maintained at a constant flow rate of 1.0 mL/min.

-

Temperature Program:

-

Initial hold at 35°C for 5 minutes (or -20°C if cryogenic cooling is available).

-

Ramp at 10°C/min to 150°C.

-

Hold for 2 minutes. Causality: The boiling point of 1-butene, 4,4-dichlorohexafluoro- is approximately 67–71°C. This temperature ramp ensures it elutes cleanly away from lighter atmospheric gases and heavier solvent matrices.

-

Step 3: Mass Spectrometric Detection (EI Mode)

-

Temperatures: Set the MS source temperature to 230°C and the quadrupole temperature to 150°C.

-

Ionization Energy: 70 eV.

-